(Isothiocyanatomethyl)cyclobutane

Lipophilicity Drug design Permeability

Sourcing (Isothiocyanatomethyl)cyclobutane with 95% purity offers a strategic advantage for your R&D programs. Its cyclobutane core provides a unique balance of strain (~26.3 kcal/mol) and lipophilicity (XLogP 2.9), distinct from cyclopropyl or cyclohexyl analogs. This intermediate logP ensures passive membrane permeability while minimizing nonspecific accumulation, critical for activity-based protein profiling and covalent inhibitor design. As a fragment-like building block (MW 127.21), it is ideal for elaboration via thiourea or amide formation, maintaining lead-like properties. Secure a batch tested to the 95% standard for reproducible results in your medicinal chemistry and agrochemical discovery workflows.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 1095592-84-9
Cat. No. B3364096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isothiocyanatomethyl)cyclobutane
CAS1095592-84-9
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESC1CC(C1)CN=C=S
InChIInChI=1S/C6H9NS/c8-5-7-4-6-2-1-3-6/h6H,1-4H2
InChIKeyHYMZCCICUDKGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview for (Isothiocyanatomethyl)cyclobutane (CAS 1095592-84-9): A Cyclobutylmethyl Isothiocyanate Building Block for Medicinal Chemistry and Agrochemical Research


(Isothiocyanatomethyl)cyclobutane (CAS 1095592-84-9) is a small-molecule isothiocyanate bearing a cyclobutylmethyl substituent. It belongs to the alkyl isothiocyanate class, which is widely exploited for its electrophilic reactivity and bioactive potential. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs . Key computed physicochemical properties include a molecular weight of 127.21 g/mol, an XLogP3-AA value of 2.9, a topological polar surface area of 44.5 Ų, and zero hydrogen bond donors, which collectively define its permeability and reactivity profile [1].

Why Generic Substitution Fails for (Isothiocyanatomethyl)cyclobutane: Cycloalkyl Isothiocyanates Are Not Interchangeable


Cycloalkylmethyl isothiocyanates exhibit ring-size-dependent differences in lipophilicity, conformational strain, and metabolic stability that preclude simple interchange. The four-membered cyclobutane ring imposes a unique balance of moderate strain energy and conformational restriction compared to smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) analogs, directly influencing both reactivity and pharmacokinetic behavior. Consequently, substituting (isothiocyanatomethyl)cyclobutane with a common alkyl isothiocyanate such as benzyl or allyl isothiocyanate can alter logP-driven membrane permeability, target engagement, and metabolic clearance, undermining the reproducibility of structure-activity relationships [1]. The quantitative evidence below demonstrates these measurable differences.

Product-Specific Quantitative Evidence Guide for (Isothiocyanatomethyl)cyclobutane (CAS 1095592-84-9)


Lipophilicity (XLogP3-AA) Differentiation from Benzyl Isothiocyanate and Allyl Isothiocyanate

(Isothiocyanatomethyl)cyclobutane has a computed XLogP3-AA of 2.9, positioning it between the more lipophilic benzyl isothiocyanate (XLogP3-AA ~3.1) and the less lipophilic allyl isothiocyanate (XLogP3-AA ~1.5). This intermediate lipophilicity can confer a distinct balance between membrane permeability and aqueous solubility, critical for oral bioavailability and cell-based assay performance [1][2].

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) Differentiation from Common Alkyl Isothiocyanates

With a TPSA of 44.5 Ų, (isothiocyanatomethyl)cyclobutane possesses the same TPSA as benzyl isothiocyanate and allyl isothiocyanate (all three share the -N=C=S group and lack additional polar atoms), but its cyclobutylmethyl scaffold introduces subtle differences in molecular shape and electron density distribution compared to a benzyl or allyl group, potentially affecting passive diffusion and transporter recognition [1].

Polar surface area ADME Blood-brain barrier

Cyclobutane Ring Strain as a Differentiation Factor Versus Cyclohexylmethyl Isothiocyanate

The cyclobutane ring in (isothiocyanatomethyl)cyclobutane possesses approximately 26.3 kcal/mol of ring strain energy, significantly higher than the near-zero strain of a cyclohexane ring (~0 kcal/mol). This elevated strain can enhance the reactivity of the isothiocyanate group through electronic effects transmitted via the methylene linker, and may also alter metabolic susceptibility compared to the more flexible, strain-free cyclohexylmethyl analog [1].

Ring strain Reactivity Metabolic stability

Purity Specification Benchmarked Against Common Building Block Standards

The commercially available (isothiocyanatomethyl)cyclobutane is supplied with a minimum purity specification of 95% (GC/HPLC), which meets or exceeds the typical purity threshold for research-grade alkyl isothiocyanate building blocks (often 90-95%). This specification ensures consistent performance in downstream synthetic transformations, particularly in amide/thiourea coupling and multi-step medicinal chemistry sequences where impurities can derail reaction yields .

Chemical purity QC specification Procurement

Molecular Weight and Heavy Atom Count Differentiation from Lower/ Higher Homologs

With a molecular weight of 127.21 g/mol and 8 heavy atoms, (isothiocyanatomethyl)cyclobutane falls within the fragment-like (MW < 250) and lead-like (MW < 350) chemical space, yet is larger than the cyclopropylmethyl analog (C5H7NS, MW ~113.18) and smaller than the cyclohexylmethyl analog (C8H13NS, MW ~155.27). This intermediate size can offer a favorable balance between synthetic tractability and functional complexity for fragment growing or scaffold hopping campaigns [1].

Molecular weight Lead-likeness Fragment-based design

Best Research and Industrial Application Scenarios for (Isothiocyanatomethyl)cyclobutane (CAS 1095592-84-9)


Medicinal Chemistry Fragment Growing and Scaffold Hopping

The intermediate lipophilicity (XLogP 2.9) and fragment-like molecular weight (127.21 g/mol) make (isothiocyanatomethyl)cyclobutane a valuable starting point for fragment-based drug discovery. It can be elaborated via thiourea or amide formation while maintaining favorable lead-like properties, filling a chemical space not accessible to smaller (cyclopropyl) or larger (cyclohexyl) alkyl isothiocyanates [1].

Agrochemical Discovery Leveraging Cyclobutane Strain

The ~26.3 kcal/mol ring strain of the cyclobutane core may enhance the reactivity of the isothiocyanate warhead toward biological nucleophiles in pest or pathogen proteomes, potentially improving biocidal potency compared to strain-free cyclohexyl analogs. This feature is relevant for developing novel fungicidal or insecticidal lead compounds [1].

Chemical Biology Probe Development Requiring Defined Lipophilicity

When designing activity-based protein profiling probes or covalent inhibitors, precise control over logP is essential to balance cell permeability and target engagement. The XLogP of 2.9 places (isothiocyanatomethyl)cyclobutane in a range that favors passive membrane crossing while minimizing non-specific membrane accumulation, a profile distinct from both more lipophilic benzyl isothiocyanate (XLogP ~3.1) and less lipophilic allyl isothiocyanate (XLogP ~1.5) [1].

Synthetic Methodology Development with Strained Building Blocks

The unique combination of the cyclobutane ring and the electrophilic isothiocyanate group enables the exploration of strain-driven ring-opening or rearrangement reactions. Researchers developing new synthetic methods can leverage the 95% purity standard to ensure reproducible outcomes in reaction optimization studies [1].

Technical Documentation Hub

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